molecular formula C13H16O2 B1323624 4-(2-Acetoxyphenyl)-2-methyl-1-butene CAS No. 76240-34-1

4-(2-Acetoxyphenyl)-2-methyl-1-butene

Cat. No.: B1323624
CAS No.: 76240-34-1
M. Wt: 204.26 g/mol
InChI Key: ZCDFNQDQFNIMAT-UHFFFAOYSA-N
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Description

4-(2-Acetoxyphenyl)-2-methyl-1-butene (CAS: 76240-34-1) is an organic compound featuring a phenyl ring substituted with an acetoxy group (-OAc) at the ortho position and a methyl-substituted butene chain. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol . The compound is primarily utilized in industrial and scientific research, particularly in synthetic organic chemistry, where its structure enables applications in regioselective reactions and as a precursor for functionalized aromatic systems .

Key physical properties include:

  • Boiling point: Not explicitly reported but estimated to be >200°C based on analogs.
  • Density: ~1.2 g/cm³ (similar to brominated analogs) .

Properties

IUPAC Name

[2-(3-methylbut-3-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)8-9-12-6-4-5-7-13(12)15-11(3)14/h4-7H,1,8-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDFNQDQFNIMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641192
Record name 2-(3-Methylbut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76240-34-1
Record name 2-(3-Methylbut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetoxyphenyl)-2-methyl-1-butene typically involves the esterification of 2-hydroxyacetophenone with acetic anhydride, followed by a series of reactions to introduce the butene chain. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetoxyphenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(2-Acetoxyphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Acetoxyphenyl)-2-methyl-1-butene involves its interaction with various molecular targets, depending on the specific application. In biological systems, the acetoxy group can undergo hydrolysis to form a hydroxyl group, which can then participate in further biochemical reactions. The phenyl ring and butene chain provide structural stability and influence the compound’s reactivity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical and Chemical Properties

Compound Name CAS Number Substituent (Position) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Reactivity
4-(2-Acetoxyphenyl)-2-methyl-1-butene 76240-34-1 -OAc (ortho) C₁₃H₁₆O₂ 204.26 >200 (est.) ~1.2 Regioselective acylation
4-(2-Bromophenyl)-2-methyl-1-butene 130955-17-8 -Br (ortho) C₁₁H₁₃Br 225.12 253.7 (predicted) 1.215 Halogenation reactions
4-(4-Methoxyphenyl)-2-methyl-1-butene 18491-21-9 -OMe (para) C₁₂H₁₆O 176.25 Not reported Not reported Methoxy-directed synthesis
4-(1-Ethoxyethoxy)-2-methyl-1-butene 261378-88-5 -OCH₂CH₂OEt (chain) C₉H₁₈O₂ 158.24 Not reported Not reported Soluble in chloroform/DCM

Key Observations

Substituent Electronic Effects :

  • The ortho-acetoxy group in this compound introduces steric hindrance and electron-withdrawing effects, influencing regioselectivity in reactions like acylation or electrophilic substitution .
  • In contrast, the para-methoxy group in 4-(4-Methoxyphenyl)-2-methyl-1-butene acts as an electron-donating group, enhancing aromatic ring activation for electrophilic attacks .

Halogen vs. Oxygenated Substituents :

  • The brominated analog (CAS 130955-17-8) exhibits higher molecular weight and boiling point due to bromine’s polarizability and larger atomic radius . Its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) contrasts with the acetoxy derivative’s utility in esterification or hydrolysis pathways .

Solubility and Stability :

  • 4-(1-Ethoxyethoxy)-2-methyl-1-butene (CAS 261378-88-5) demonstrates enhanced solubility in chloroform and ethyl acetate due to its ethoxyethoxy chain, unlike the phenyl-substituted analogs, which are more lipophilic .

Comparison with Simpler Alkenes

Table 2: Aromatic vs. Non-Aromatic Analogs

Compound Name CAS Number Structure Molecular Formula Boiling Point (°C) Key Reactivity
2-Methyl-1-butene 563-46-2 CH₂=CHC(CH₃)₂ C₅H₁₀ 31 Polymerization
3-Methyl-1-butene 563-45-1 CH₂=CHCH(CH₃)₂ C₅H₁₀ 20 Isomerization
This compound 76240-34-1 Aromatic-substituted C₁₃H₁₆O₂ >200 (est.) Functional group transformations

Key Observations

  • Aromatic vs. Aliphatic Systems: The phenyl group in this compound significantly increases boiling point and stability compared to non-aromatic alkenes like 2-methyl-1-butene, which are volatile and prone to polymerization .
  • Reactivity : The acetoxy group enables participation in aromatic electrophilic substitution, whereas simpler alkenes undergo addition or chain-growth reactions .

Biological Activity

4-(2-Acetoxyphenyl)-2-methyl-1-butene is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol. This compound features a butene chain with an acetoxy group attached to a phenyl ring, which enhances its reactivity and solubility. Its potential therapeutic applications have garnered interest in medicinal chemistry and organic synthesis, particularly concerning its biological activity.

Chemical Structure and Properties

The unique structure of this compound influences its biological interactions. The acetoxy group at the ortho position relative to the butene chain is crucial for its reactivity and potential interactions with biological targets. This configuration differentiates it from similar compounds, affecting its solubility, stability, and biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
StructureStructure
Acetoxy Group PositionOrtho to Butene Chain

Biological Activity Overview

Research into the biological activity of this compound indicates potential therapeutic effects, particularly in antioxidant and antimicrobial activities. Although specific applications are still under investigation, preliminary studies suggest that it may interact with various enzymes and receptors, influencing biochemical pathways relevant to health and disease.

Antioxidant Activity

Compounds similar to this compound have demonstrated significant antioxidant properties. The antioxidant activity is typically assessed through methods such as total antioxidant capacity (TAC), free radical scavenging assays, and metal chelation tests. These methods evaluate the compound's ability to neutralize reactive oxygen species (ROS) and protect cellular components from oxidative stress.

Antimicrobial Activity

Initial investigations suggest that this compound may possess antimicrobial properties. Similar compounds have been shown to inhibit the growth of various pathogens, including bacteria and fungi. The exact mechanisms of action are still being elucidated, but they may involve disruption of microbial cell membranes or interference with metabolic pathways.

The mechanism of action for this compound remains largely undefined due to limited research. However, potential interactions with biological targets include:

  • Enzyme Modulation : The compound may influence enzyme activities related to metabolic processes.
  • Receptor Binding : It could interact with specific receptors involved in signaling pathways that regulate physiological functions.

Case Studies

While direct case studies on this compound are scarce, analogous compounds provide insights into its potential effects:

  • Antioxidant Studies : A study demonstrated that similar acetoxy-substituted phenolic compounds exhibited significant free radical scavenging activity, suggesting that this compound may share these properties .
  • Antimicrobial Efficacy : Research on related compounds has shown promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings indicate a potential for this compound in developing antimicrobial agents .

Future Research Directions

Further studies are essential to fully understand the biological activity of this compound:

  • In vitro Studies : Detailed in vitro experiments should be conducted to assess its antioxidant capacity and antimicrobial effectiveness against a broader range of pathogens.
  • In vivo Studies : Animal models could provide insights into the pharmacokinetics and therapeutic potential of this compound.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound will clarify its role in biological systems.

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